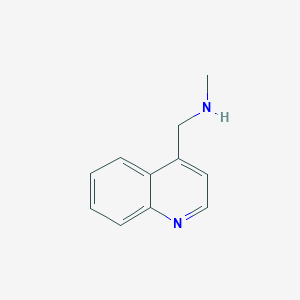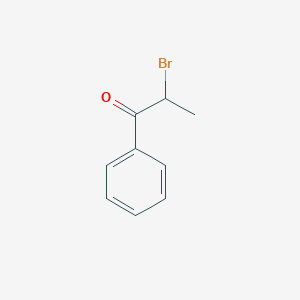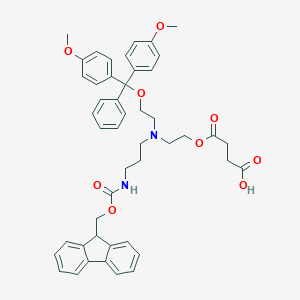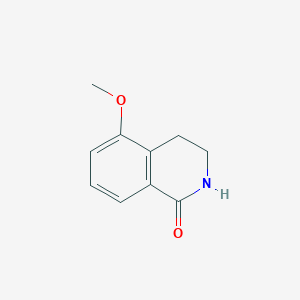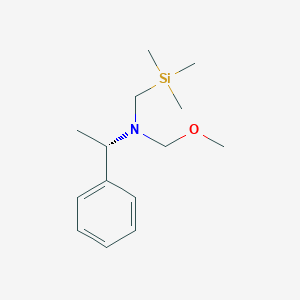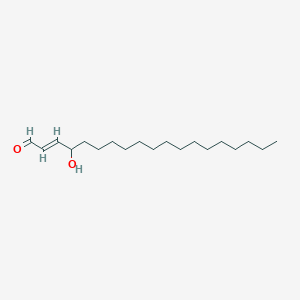
4-Hydroxy-2-nonadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-nonadecenal (HNE) is a lipid peroxidation product that is produced in the body during oxidative stress. It has been found to be a biomarker for a number of diseases including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism Of Action
4-Hydroxy-2-nonadecenal is a reactive aldehyde that can react with a number of cellular components including proteins, DNA, and lipids. It has been found to modify proteins by forming adducts with amino acid residues such as cysteine, histidine, and lysine. 4-Hydroxy-2-nonadecenal can also modify DNA by forming adducts with guanine residues. 4-Hydroxy-2-nonadecenal can modify lipids by forming oxidized phospholipids.
Biochemical And Physiological Effects
4-Hydroxy-2-nonadecenal has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cells by activating caspases. 4-Hydroxy-2-nonadecenal has also been found to induce inflammation by activating NF-κB. 4-Hydroxy-2-nonadecenal has been found to induce oxidative stress by depleting glutathione and increasing reactive oxygen species. 4-Hydroxy-2-nonadecenal has also been found to have a number of effects on lipid metabolism.
Advantages And Limitations For Lab Experiments
4-Hydroxy-2-nonadecenal has a number of advantages for lab experiments. It is a well-characterized molecule that is readily available. 4-Hydroxy-2-nonadecenal can be easily synthesized and purified. 4-Hydroxy-2-nonadecenal can be used to study oxidative stress and disease in vitro and in vivo. However, there are also limitations to using 4-Hydroxy-2-nonadecenal in lab experiments. 4-Hydroxy-2-nonadecenal is a reactive molecule that can modify cellular components. This can lead to artifacts in experiments. 4-Hydroxy-2-nonadecenal can also be toxic to cells at high concentrations.
Future Directions
There are a number of future directions for research on 4-Hydroxy-2-nonadecenal. One direction is to study the role of 4-Hydroxy-2-nonadecenal in disease. 4-Hydroxy-2-nonadecenal has been found to be a biomarker for a number of diseases including cancer, Alzheimer's disease, and Parkinson's disease. Understanding the role of 4-Hydroxy-2-nonadecenal in these diseases could lead to new treatments. Another direction is to study the effects of 4-Hydroxy-2-nonadecenal on lipid metabolism. 4-Hydroxy-2-nonadecenal has been found to have a number of effects on lipid metabolism. Understanding these effects could lead to new treatments for metabolic disorders.
Synthesis Methods
4-Hydroxy-2-nonadecenal can be synthesized by the oxidation of unsaturated fatty acids. One method of synthesis involves the reaction of linoleic acid with singlet oxygen. Another method involves the reaction of arachidonic acid with lipoxygenase. 4-Hydroxy-2-nonadecenal can also be synthesized by the oxidation of phospholipids.
Scientific Research Applications
4-Hydroxy-2-nonadecenal has been extensively studied for its role in oxidative stress and disease. It has been found to be a biomarker for a number of diseases including cancer, Alzheimer's disease, and Parkinson's disease. 4-Hydroxy-2-nonadecenal has also been studied for its role in inflammation, cell signaling, and apoptosis.
properties
CAS RN |
142450-01-9 |
|---|---|
Product Name |
4-Hydroxy-2-nonadecenal |
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(E)-4-hydroxynonadec-2-enal |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20/h15,17-19,21H,2-14,16H2,1H3/b17-15+ |
InChI Key |
UHRKFGSEWOTIAN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(/C=C/C=O)O |
SMILES |
CCCCCCCCCCCCCCCC(C=CC=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C=CC=O)O |
synonyms |
(E)-4-hydroxynonadec-2-enal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



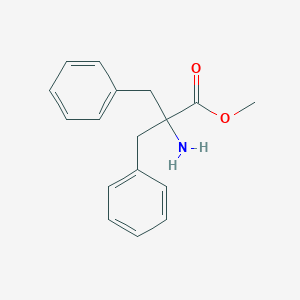
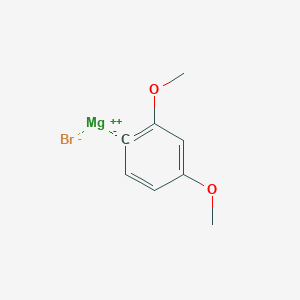
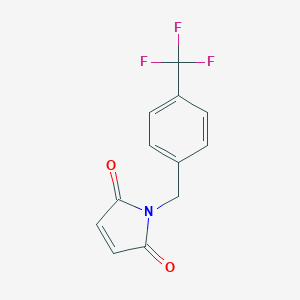
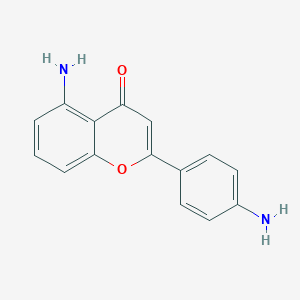
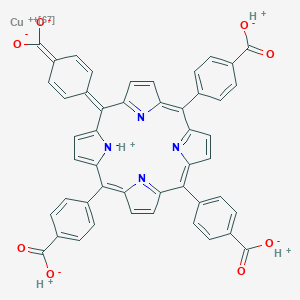
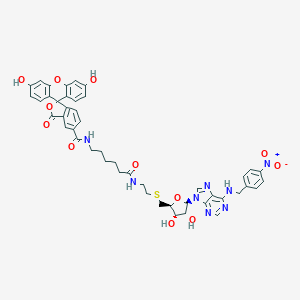
![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
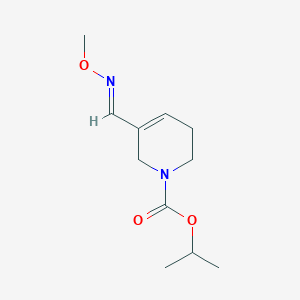
![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)
